molecular formula C19H22N6O4 B2772161 N-cyclopentyl-2-[3-(3,4-dimethoxyphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide CAS No. 872594-50-8

N-cyclopentyl-2-[3-(3,4-dimethoxyphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide

Cat. No. B2772161
CAS RN: 872594-50-8
M. Wt: 398.423
InChI Key: RLOJHSIXZSVHHN-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-[3-(3,4-dimethoxyphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide is a useful research compound. Its molecular formula is C19H22N6O4 and its molecular weight is 398.423. The purity is usually 95%.
BenchChem offers high-quality N-cyclopentyl-2-[3-(3,4-dimethoxyphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-cyclopentyl-2-[3-(3,4-dimethoxyphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

A study reported the synthesis of new heterocycles incorporating an antipyrine moiety, which showed promising antimicrobial activities. The research outlined the synthesis process of various compounds, demonstrating the potential of such molecules, including the N-cyclopentyl-2-[3-(3,4-dimethoxyphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide, in contributing to the development of new antimicrobial agents (Bondock et al., 2008).

Insecticidal and Antibacterial Potential

Another study focused on the synthesis of pyrimidine-linked pyrazole heterocyclics through microwave irradiation, exploring their insecticidal and antibacterial potential. This research underscores the versatility of such compounds in addressing agricultural and health-related issues by demonstrating significant activity against certain pests and bacterial strains (Deohate & Palaspagar, 2020).

Imaging Applications

Research on the radiosynthesis of [18F]PBR111, a selective radioligand, highlights the application of related compounds in medical imaging, particularly in positron emission tomography (PET). This study illustrates how modifications of the pyrazolo[1,5-a]pyrimidineacetamide structure can lead to compounds with high specificity and efficacy for imaging translocator protein (TSPO), a biomarker for neuroinflammation and other diseases (Dollé et al., 2008).

Corrosion Inhibition

A study on the synthesis and evaluation of new long alkyl side chain acetamide derivatives, including isoxazolidine and isoxazoline derivatives, for corrosion inhibition, demonstrates the compound's potential in industrial applications. These findings suggest a role for such molecules in protecting materials against corrosion, highlighting their practical utility beyond biological activities (Yıldırım & Çetin, 2008).

Antitumor Activity

Further research into novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives fused with thiophene rings using specific starting materials has shown promising antitumor activity. This study exemplifies the therapeutic potential of such compounds, with certain derivatives exhibiting inhibitory effects on cancer cell lines comparable to established chemotherapy drugs (Albratty et al., 2017).

properties

IUPAC Name

N-cyclopentyl-2-[3-(3,4-dimethoxyphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O4/c1-28-14-8-7-13(9-15(14)29-2)25-18-17(22-23-25)19(27)24(11-20-18)10-16(26)21-12-5-3-4-6-12/h7-9,11-12H,3-6,10H2,1-2H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLOJHSIXZSVHHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2C3=C(C(=O)N(C=N3)CC(=O)NC4CCCC4)N=N2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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